![molecular formula C19H12Cl2F6N2O3S B2423076 5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]pyrazole CAS No. 318959-29-4](/img/structure/B2423076.png)
5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]pyrazole
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Description
5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]pyrazole is a useful research compound. Its molecular formula is C19H12Cl2F6N2O3S and its molecular weight is 533.27. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Heteroaromatic Compounds : The compound has been utilized in the synthesis of heteroaromatics, including pyrazoles and pyrimethamine, derived from methyl phenyl sulfone (Yokoyama, Tsuji, & Imamoto, 1984).
- Structural Analysis of Pyrazole Derivatives : Studies have detailed the molecular conformations and hydrogen bonding of related pyrazole derivatives, showcasing their complex structural characteristics (Sagar et al., 2017).
Biological and Medicinal Properties
- Biological Activity Studies : Investigations into pyrazole derivatives have revealed a range of biological activities, including herbicidal and insecticidal properties (Wang et al., 2015).
- Antimicrobial Agent Synthesis : A series of pyrazole derivatives have been synthesized and tested for their potential as antimicrobial agents (Bhat et al., 2016).
- Exploring Anti-inflammatory Properties : Certain pyrazole derivatives have shown significant anti-inflammatory activities in preliminary experiments (Yao et al., 2021).
Chemical Properties and Reactions
- Chemical Reactivity and Applications : Studies on the reactivity of pyrazole derivatives have been conducted, exploring their potential in various chemical reactions and applications (Chaloner et al., 1992).
properties
IUPAC Name |
5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F6N2O3S/c1-29-17(32-15-6-5-11(20)8-14(15)21)13(16(28-29)19(25,26)27)9-33(30,31)12-4-2-3-10(7-12)18(22,23)24/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBIZCZZNCISQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F6N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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